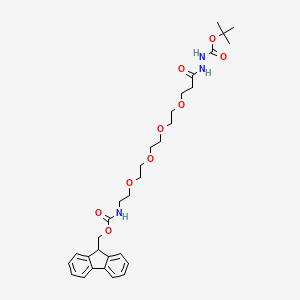

Fmoc-NH-PEG4-HZ-BOC

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl N-[3-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H43N3O9/c1-31(2,3)43-30(37)34-33-28(35)12-14-38-16-18-40-20-21-41-19-17-39-15-13-32-29(36)42-22-27-25-10-6-4-8-23(25)24-9-5-7-11-26(24)27/h4-11,27H,12-22H2,1-3H3,(H,32,36)(H,33,35)(H,34,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KELNADFIEGTPOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC(=O)CCOCCOCCOCCOCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H43N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

601.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Versatility of Fmoc-NH-PEG4-HZ-BOC: A Technical Guide for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of targeted therapeutics, the sophisticated design of linker molecules is paramount to the efficacy and safety of novel drug conjugates. Among these, Fmoc-NH-PEG4-HZ-BOC has emerged as a key heterobifunctional linker, offering a powerful tool for the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This technical guide provides an in-depth exploration of the core attributes, applications, and methodologies associated with this compound, tailored for professionals in drug development and biomedical research.

This compound is a meticulously designed molecule incorporating three key functional components: a fluorenylmethyloxycarbonyl (Fmoc)-protected amine, a tetraethylene glycol (PEG4) spacer, and a tert-butyloxycarbonyl (Boc)-protected hydrazide.[1] This unique architecture allows for a sequential and controlled conjugation strategy, which is essential for the construction of well-defined and potent therapeutic agents. The Fmoc and Boc protecting groups offer orthogonal stability, enabling their selective removal under distinct chemical conditions.[1] The hydrophilic PEG4 spacer is crucial for improving the solubility and pharmacokinetic properties of the resulting conjugate, mitigating aggregation, and potentially reducing immunogenicity.[2][3]

This guide will delve into the technical specifications of this compound, present detailed experimental protocols for its use in bioconjugation, and provide quantitative data to inform experimental design. Furthermore, logical and experimental workflows will be visualized to clarify the strategic application of this versatile linker in modern drug discovery.

Core Properties and Applications

The utility of this compound stems from the distinct properties of its constituent parts. The strategic inclusion of orthogonal protecting groups, Fmoc and Boc, allows for a stepwise conjugation approach. The Fmoc group, being base-labile, can be removed to expose a primary amine for conjugation, while the Boc group remains intact.[1] Conversely, the acid-labile Boc group can be cleaved to reveal the hydrazide functionality, which can then react with carbonyl groups (aldehydes or ketones) to form a stable hydrazone bond.[1] This pH-sensitive hydrazone linkage is particularly advantageous for ADCs, as it can be engineered to release the cytotoxic payload in the acidic environment of tumor cells or endosomes.[2]

The PEG4 spacer enhances the aqueous solubility of often hydrophobic drug payloads, which is a critical factor in preventing aggregation and improving the overall stability and manufacturability of ADCs and PROTACs.[4][5]

Primary applications include:

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach a potent cytotoxic drug to a monoclonal antibody. The hydrazide end can be reacted with an aldehyde- or ketone-containing drug, and the amine end (after Fmoc deprotection) can be coupled to the antibody.

-

PROTACs: This linker is suitable for connecting a target protein-binding ligand and an E3 ligase-binding ligand. The orthogonal nature of the protecting groups allows for the sequential attachment of these two different molecules.[3][6]

-

Peptide Synthesis and Modification: The Fmoc-protected amine is a standard feature in solid-phase peptide synthesis (SPPS), allowing for the incorporation of a PEGylated and reactive hydrazide moiety into a peptide sequence.[7]

-

Surface Functionalization: The linker can be used to modify surfaces, such as nanoparticles or microarrays, to introduce specific functionalities for targeted delivery or diagnostic applications.[2]

Quantitative Data

The following tables summarize key physicochemical properties of this compound and typical stability data for hydrazone linkers, which are relevant for designing and evaluating conjugates synthesized with this molecule.

| Property | Value | Reference |

| CAS Number | 1263044-77-4 | [8] |

| Molecular Formula | C₃₁H₄₃N₃O₉ | [8] |

| Molecular Weight | 601.7 g/mol | [8] |

| Purity | ≥95% | [8] |

| Solubility | Soluble in DMSO, DMF, DCM | [2][9] |

| Storage | -20°C, keep in dry and avoid sunlight | [6] |

Table 1: Physicochemical Properties of this compound

| Linker Type | pH | Half-life (t½) | Reference |

| Phenylketone-derived hydrazone | 7.4 (Human Plasma) | ~2 days | [10] |

| Silyl ether-based acid-cleavable | 7.4 (Human Plasma) | >7 days | [10] |

| Carbonate-based acid-cleavable | 7.4 (Human Plasma) | ~36 hours | [10] |

Table 2: Comparative Stability of Different Linker Chemistries in Human Plasma (Note: The stability of a specific conjugate with this compound will depend on the precise structure of the conjugated molecules and should be experimentally determined.)

Experimental Protocols

The following are representative protocols for the deprotection and conjugation reactions involving this compound. These should be optimized for specific applications.

Protocol 1: Orthogonal Deprotection of Fmoc and Boc Groups

A. Fmoc Deprotection (Base-mediated)

-

Dissolve this compound in a suitable organic solvent such as dimethylformamide (DMF).

-

Add a 20% solution of piperidine in DMF to the reaction mixture.

-

Stir the reaction at room temperature for 30 minutes.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the removal of the Fmoc group.

-

Upon completion, remove the piperidine and by-products by evaporation under reduced pressure and/or purification by silica gel chromatography. The resulting product is NH₂-PEG4-HZ-BOC.

B. Boc Deprotection (Acid-mediated)

-

Dissolve this compound or the Fmoc-deprotected intermediate in a suitable organic solvent such as dichloromethane (DCM).

-

Add an excess of trifluoroacetic acid (TFA), typically 20-50% (v/v) in DCM.

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the reaction by TLC or LC-MS to confirm the removal of the Boc group.

-

Upon completion, remove the TFA and solvent by evaporation under a stream of nitrogen. The resulting product is Fmoc-NH-PEG4-HZ or, if starting from the Fmoc-deprotected intermediate, the fully deprotected linker.

Protocol 2: Hydrazone Bond Formation

This protocol describes the reaction of the deprotected hydrazide with a carbonyl-containing molecule (e.g., a cytotoxic drug).

-

Generate the free hydrazide by following the Boc deprotection protocol (Protocol 1B).

-

Dissolve the hydrazide-containing linker and the aldehyde- or ketone-functionalized molecule in a suitable buffer, typically at a pH of 5-6 to catalyze the reaction. A co-solvent such as DMSO may be necessary to ensure solubility.

-

A slight excess of the carbonyl-containing molecule may be used to drive the reaction to completion.

-

Stir the reaction at room temperature for 2-4 hours, or overnight at 4°C.

-

Monitor the formation of the hydrazone-linked conjugate by LC-MS.

-

Purify the final conjugate using an appropriate chromatographic method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (SEC).

Protocol 3: Amide Bond Formation

This protocol outlines the conjugation of the deprotected amine to a carboxylic acid-containing molecule (e.g., an antibody after modification or a small molecule ligand).

-

Generate the free amine by following the Fmoc deprotection protocol (Protocol 1A).

-

Activate the carboxylic acid group of the molecule to be conjugated using a carbodiimide reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in an appropriate anhydrous solvent (e.g., DMF or DMSO).

-

Add the amine-containing linker to the activated carboxylic acid solution.

-

Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.

-

Monitor the formation of the amide bond by LC-MS.

-

Purify the final conjugate using a suitable chromatographic technique.

Mandatory Visualizations

Caption: Orthogonal synthesis pathways using this compound.

Caption: PROTAC-mediated protein degradation signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chempep.com [chempep.com]

- 3. Fmoc-NH-PEG4-COOH, 557756-85-1 - Biopharma PEG [biochempeg.com]

- 4. Linkerology 2024 by Iris Biotech GmbH - Issuu [issuu.com]

- 5. IRIS: LINKEROLOGY by Iris Biotech GmbH - Issuu [issuu.com]

- 6. Fmoc-N-amido-PEG4-acid, 557756-85-1 | BroadPharm [broadpharm.com]

- 7. Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers | AxisPharm [axispharm.com]

- 8. This compound | CAS:1263044-77-4 | 湖南华腾制药有限公司_官网 [huatengsci.com]

- 9. Fmoc-N-amido-PEG4-t-Boc-Hydrazide, 1263044-77-4 | BroadPharm [broadpharm.com]

- 10. peptide.com [peptide.com]

An In-Depth Technical Guide to Fmoc-NH-PEG4-HZ-BOC: A Versatile Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Fmoc-NH-PEG4-HZ-BOC, a heterobifunctional linker integral to the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Structure and Properties

This compound is a polyethylene glycol (PEG) based linker featuring two distinct protecting groups: a fluorenylmethyloxycarbonyl (Fmoc) group and a tert-butoxycarbonyl (Boc) group. This strategic design allows for the sequential and controlled conjugation of different molecular entities. The central PEG4 spacer enhances the solubility and flexibility of the resulting conjugate.

The key structural features include:

-

Fmoc-protected amine: This functionality allows for conjugation to carboxylic acid groups after deprotection under basic conditions.

-

Boc-protected hydrazide: This group, upon deprotection under acidic conditions, reacts with carbonyl groups (aldehydes and ketones).

-

PEG4 Spacer: A hydrophilic chain of four ethylene glycol units that improves aqueous solubility and provides spatial separation between the conjugated molecules.

Below is a visual representation of the chemical structure of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference |

| CAS Number | 1263044-77-4 | [1] |

| Molecular Formula | C₃₁H₄₃N₃O₉ | [1] |

| Molecular Weight | 601.69 g/mol | [1] |

| Purity | ≥95% | [2] |

| Solubility | Soluble in DMF, DMSO | |

| Appearance | White to off-white solid | |

| Storage Conditions | -20°C, protect from light and moisture | [3] |

Experimental Protocols

The utility of this compound lies in the orthogonal deprotection of its two terminal functionalities, enabling a stepwise conjugation workflow.

Fmoc Group Deprotection

The Fmoc group is labile under basic conditions, typically using a solution of piperidine in an organic solvent like N,N-dimethylformamide (DMF).

Materials:

-

This compound conjugate

-

20% (v/v) Piperidine in DMF

-

DMF for washing

-

Inert gas (e.g., Nitrogen or Argon)

Protocol:

-

Dissolve the Fmoc-protected compound in DMF in a reaction vessel under an inert atmosphere.

-

Add the 20% piperidine in DMF solution to the reaction mixture.

-

Stir the reaction at room temperature for 30 minutes to 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the reaction solvent and excess piperidine under reduced pressure.

-

Wash the resulting amine-containing compound with DMF to remove residual reagents.

-

The deprotected compound can be used immediately in the next conjugation step.

Boc Group Deprotection

The Boc group is stable to basic conditions used for Fmoc removal but is readily cleaved under acidic conditions, commonly with trifluoroacetic acid (TFA).

Materials:

-

Boc-protected hydrazide compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM) as a solvent

-

Inert gas (e.g., Nitrogen or Argon)

Protocol:

-

Dissolve the Boc-protected compound in DCM in a reaction vessel under an inert atmosphere.

-

Add TFA to the solution (typically 20-50% v/v).

-

Stir the reaction at room temperature for 1 to 4 hours. Monitor the reaction by TLC or LC-MS.

-

Once the deprotection is complete, remove the TFA and DCM by evaporation under a stream of inert gas or by rotary evaporation.

-

The resulting hydrazide can be co-evaporated with a solvent like toluene to ensure complete removal of residual TFA.

-

The deprotected hydrazide is now ready for conjugation to a carbonyl-containing molecule.

Conjugation of the Deprotected Linker

Fmoc-Deprotected Amine to a Carboxylic Acid:

The free amine generated after Fmoc deprotection can be coupled to a carboxylic acid using standard peptide coupling reagents.

Materials:

-

Amine-functionalized PEG linker

-

Carboxylic acid-containing molecule

-

Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an activator like NHS (N-Hydroxysuccinimide).[4][5]

-

A non-nucleophilic base: e.g., Diisopropylethylamine (DIPEA).[4]

-

Anhydrous DMF

Protocol:

-

Dissolve the carboxylic acid-containing molecule and the coupling reagent (e.g., HATU, 1.1 equivalents) in anhydrous DMF.

-

Add DIPEA (2-3 equivalents) to the solution and stir for a few minutes to activate the carboxylic acid.

-

Add the amine-functionalized PEG linker (1 equivalent) to the activated carboxylic acid solution.

-

Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, the product can be purified by preparative HPLC.

Boc-Deprotected Hydrazide to a Carbonyl (Aldehyde or Ketone):

The hydrazide formed after Boc deprotection readily reacts with aldehydes or ketones to form a stable hydrazone bond.[6]

Materials:

-

Hydrazide-functionalized PEG linker

-

Aldehyde or ketone-containing molecule

-

Reaction buffer: a slightly acidic buffer (pH 5-6), such as acetate buffer, is often optimal. Aniline can be used as a catalyst to improve reaction efficiency.[6]

Protocol:

-

Dissolve the carbonyl-containing molecule in the reaction buffer.

-

Add the hydrazide-functionalized PEG linker to the solution.

-

If using, add a catalytic amount of aniline.

-

Stir the reaction mixture at room temperature for 2-24 hours. Monitor the formation of the hydrazone by LC-MS.

-

The resulting hydrazone-linked conjugate can be purified by size-exclusion chromatography or other appropriate chromatographic methods.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key logical workflows involving this compound.

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Caption: Logical pathways for PROTAC synthesis.

Conclusion

This compound is a valuable tool for researchers in drug development and bioconjugation. Its well-defined structure, featuring a hydrophilic PEG spacer and orthogonally protected amine and hydrazide functionalities, provides a versatile platform for the construction of complex biomolecules. The ability to perform sequential conjugations under distinct chemical conditions makes it particularly suitable for the synthesis of ADCs and PROTACs, where precise control over the assembly of the final conjugate is critical. The experimental protocols provided herein offer a foundation for the practical application of this linker in creating novel therapeutics and research tools.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Monodispersed Boc/Fmoc PEG - Biopharma PEG [biochempeg.com]

- 3. Fmoc-NH-PEG4-COOH, 557756-85-1 - Biopharma PEG [biochempeg.com]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - AR [thermofisher.com]

An In-depth Technical Guide to the Mechanism and Application of Fmoc-NH-PEG4-HZ-BOC

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heterobifunctional linker, Fmoc-NH-PEG4-HZ-BOC, represents a sophisticated tool in the field of bioconjugation and drug delivery, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates three key functional components: a base-labile Fluorenylmethyloxycarbonyl (Fmoc) protecting group, a short polyethylene glycol (PEG) spacer to enhance hydrophilicity, an acid-cleavable hydrazone (HZ) linker for pH-dependent payload release, and an acid-labile tert-Butoxycarbonyl (Boc) protecting group. This guide elucidates the core mechanism of action of this compound, provides detailed experimental protocols for its use, and presents quantitative data on the stability of its critical hydrazone linkage.

Core Mechanism of Action

The functionality of this compound is centered around the orthogonal deprotection of its two terminal protecting groups and the pH-sensitive cleavage of its internal hydrazone linker. This design allows for a stepwise and controlled conjugation of two different molecular entities and their subsequent release under specific environmental conditions.

The molecule's utility can be conceptualized in a logical workflow where it acts as a bridge between a targeting moiety (e.g., an antibody) and a payload (e.g., a cytotoxic drug). The Fmoc and Boc groups provide orthogonal protection of two reactive sites, enabling selective conjugation. The PEG4 spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules. The hydrazone linker is engineered to be stable at physiological pH (~7.4) but to undergo rapid hydrolysis in the acidic environment of endosomes or lysosomes (pH 4.5-6.5), triggering the release of the payload.[1]

Signaling Pathway of Payload Release

The critical event in the mechanism of action of an ADC constructed with a hydrazone linker is the intracellular release of the payload. This process is initiated by the acidic environment of the lysosome following internalization of the ADC.

Caption: Intracellular trafficking and payload release of an ADC with a pH-sensitive hydrazone linker.

Data Presentation: Stability of Hydrazone Linkers

The stability of the hydrazone bond is a critical parameter for the efficacy and safety of drug conjugates. Premature cleavage in systemic circulation can lead to off-target toxicity, while insufficient cleavage at the target site can reduce potency. The following tables summarize the stability of various hydrazone linkers under different pH conditions. While specific data for this compound is not publicly available, the presented data for structurally related hydrazones provide a valuable reference.

Table 1: Half-life of Hydrazone Linkers at Different pH Values

| Hydrazone Type | pH | Half-life (t½) | Reference |

| General Hydrazone | 7.0 | 183 hours | [2] |

| 5.0 | 4.4 hours | [2] | |

| Acyl Hydrazone | 7.0 | > 2.0 hours | [3] |

| 5.0 | ~2.4 minutes | [3] | |

| pHPMA-APM-TAMRA (Aromatic ketone-based) | 7.4 | > 24 hours (<30% degradation) | [4] |

| 5.0 | Steady degradation over 24 hours | [4] | |

| pHPMA-BMCA-TAMRA (Aliphatic ketone-based) | 7.4 | Significant hydrolysis after 5 hours | [4] |

| 5.0 | Greater hydrolysis at early time points | [4] |

Table 2: Release Rates of Hydrazone-Linked Conjugates

| Conjugate/Linker Type | pH | Release Profile | Reference |

| Spiro diorthoester conjugate | 6.0 | 65% hydrolysis after 15 hours | [3] |

| 7.0 | 24% hydrolysis after 15 hours | [3] | |

| Methyl substituted maleamic acid linker | 6.0 | ~70% Doxorubicin release at 5 hours | [3] |

| 7.0 | ~10% Doxorubicin release at 5 hours | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures involving the use of this compound and similar linkers.

Synthesis of a Hydrazone-Linked Conjugate (General Protocol)

This protocol outlines the general steps for synthesizing a conjugate using a bifunctional linker with orthogonal protecting groups.

Caption: General workflow for the synthesis of a bioconjugate using a linker with orthogonal protecting groups.

Protocol:

-

Fmoc Deprotection:

-

Dissolve the this compound linker in N,N-dimethylformamide (DMF).

-

Add a solution of 20% (v/v) piperidine in DMF.[3]

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, remove the solvent and piperidine under vacuum.

-

-

Conjugation of the First Molecule (e.g., an antibody):

-

Activate the carboxyl group of the first molecule using a standard coupling agent (e.g., EDC/NHS).

-

Dissolve the deprotected linker in a suitable buffer (e.g., PBS pH 7.4).

-

Add the activated molecule to the linker solution and stir at room temperature for 2-4 hours.

-

Purify the conjugate using size-exclusion chromatography or affinity chromatography.

-

-

Boc Deprotection:

-

Conjugation of the Second Molecule (e.g., a payload with a ketone handle):

-

Dissolve the Boc-deprotected conjugate in a suitable solvent (e.g., ethanol).

-

Add the second molecule (containing a ketone or aldehyde) to the solution. A catalytic amount of acetic acid can be added to facilitate the reaction.[6]

-

Stir the reaction at room temperature for 4-12 hours.[6]

-

Monitor the reaction by LC-MS.

-

Purify the final conjugate using an appropriate chromatographic method (e.g., HPLC).

-

In Vitro Hydrazone Linker Stability Assay

This assay is crucial for determining the stability of the hydrazone linker in a simulated physiological environment.[4]

Caption: Experimental workflow for the in vitro plasma stability assay of a hydrazone-linked conjugate.

Protocol:

-

Preparation:

-

Incubation:

-

Sampling:

-

At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the plasma mixture.

-

-

Sample Processing:

-

Quench the reaction by adding cold acetonitrile to the plasma sample to precipitate proteins.

-

Vortex and centrifuge at high speed to pellet the proteins.[4]

-

-

Analysis:

Conclusion

This compound is a versatile and powerful tool for the construction of advanced bioconjugates. Its well-defined mechanism of action, based on orthogonal deprotection and pH-sensitive cleavage, allows for precise control over the assembly and disassembly of molecular constructs. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals to effectively utilize this and similar linkers in their work, ultimately contributing to the advancement of targeted therapeutics.

References

Role of PEG4 spacer in bifunctional linkers

An In-depth Technical Guide to the Role of the PEG4 Spacer in Bifunctional Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced therapeutics, bifunctional linkers are critical components that connect two or more molecular entities, enabling the creation of sophisticated modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). The choice of the spacer within these linkers is a pivotal design decision, profoundly influencing the conjugate's overall efficacy, stability, and pharmacokinetic profile. Among the various options, the discrete polyethylene glycol (PEG) spacer, particularly the tetra-ethylene glycol (PEG4) variant, has emerged as a cornerstone technology.[1] Its defined length, hydrophilicity, and flexibility provide a unique combination of properties that address common challenges in drug development, including solubility, aggregation, and immunogenicity.[1][2][3] This technical guide provides a comprehensive overview of the role of the PEG4 spacer, supported by quantitative data, detailed experimental protocols, and visualizations of key workflows and mechanisms.

Core Functions and Advantages of the PEG4 Spacer

The discrete PEG4 spacer is instrumental in optimizing the performance of bioconjugates through several key mechanisms:

-

Enhanced Hydrophilicity and Solubility : A primary challenge in the development of ADCs and PROTACs is the often-poor aqueous solubility of potent small molecule payloads or ligands.[2][4] This hydrophobicity can lead to aggregation, diminishing efficacy and potentially triggering an immune response.[2] The hydrophilic ethylene glycol units of the PEG4 spacer significantly increase the overall water solubility of the conjugate, preventing aggregation and improving its formulation and handling characteristics.[1][]

-

Optimal Spacing and Minimized Steric Hindrance : The defined length of the PEG4 spacer (approximately 1.4 nm) provides crucial spatial separation between the conjugated molecules.[1] In ADCs, this spacing prevents the cytotoxic payload from interfering with the antibody's binding site, thus preserving its targeting function.[1] For PROTACs, the linker length is critical for enabling the formation of a productive ternary complex between the target protein and the E3 ligase.[][7] The flexibility of the PEG chain allows the two ends of the chimera to pivot and adopt the optimal conformation for cooperative complex formation.[][8]

-

Improved Pharmacokinetics and Stability : The PEG4 spacer contributes to a more favorable pharmacokinetic profile. By increasing hydrophilicity and creating a protective hydration shell, it can reduce renal clearance and shield the conjugate from enzymatic degradation, leading to a longer circulation half-life.[1][3][4][9] This extended exposure can improve the therapeutic index by increasing drug accumulation at the target site.[1]

-

Reduced Immunogenicity : The hydration shell created by the PEG chain can mask immunogenic epitopes on the linker or payload, reducing the risk of an adverse immune response.[1][3] This "stealth" effect is a well-established benefit of PEGylation in biopharmaceuticals.[10]

Data Presentation: Physicochemical and Biological Properties

The selection of a linker requires a careful balance of properties. The following tables summarize quantitative data comparing PEG4 to other linkers, illustrating its role in modulating the characteristics of bifunctional molecules.

| Property | Value | Description | Source |

| Length | ~1.4 nm | Provides spatial separation between conjugated molecules. | [1] |

| Molecular Mass Contribution | ~176 Da | Based on four C₂H₄O units. | [] |

| Solubility | High | The ethylene oxide units are highly solvated in aqueous environments. | [1][2] |

| Flexibility | High | C-O bonds can freely rotate, allowing conformational flexibility. | [10] |

| Immunogenicity | Low | The hydration shell masks potential immunogenic epitopes. | [1][3] |

| Biocompatibility | High | Exhibits minimal toxicity and is approved for biomedical applications. | [10] |

Table 1: Core Physicochemical Properties of a PEG4 Spacer. This table outlines the fundamental characteristics of the PEG4 spacer that contribute to its utility in bifunctional linkers.

| Linker Type | cLogP | TPSA (Ų) | HBD | HBA |

| Alkyl Chain (C8) | 3.6 | 0 | 0 | 0 |

| PEG2 | 0.9 | 27.7 | 0 | 3 |

| PEG4 | 0.3 | 46.2 | 0 | 5 |

| PEG6 | -0.3 | 64.7 | 0 | 7 |

Table 2: Calculated Physicochemical Properties of Different Linker Types. This table provides a comparison of calculated properties for different linkers, highlighting the increased hydrophilicity (lower cLogP, higher TPSA and HBA) conferred by PEG spacers. Data is illustrative and compiled from public research.[11]

| PROTAC | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Permeability (10⁻⁷ cm s⁻¹) |

| PROTAC A | Alkyl | >1000 | <20 | 2.5 |

| PROTAC B | PEG2 | 500 | 55 | 1.8 |

| PROTAC C | PEG4 | 250 | 70 | 1.1 |

Table 3: Influence of PEG Linker Length on PROTAC Activity and Permeability. This table illustrates how increasing PEG length can improve degradation efficiency (lower DC₅₀, higher Dₘₐₓ) while potentially reducing cell permeability. The optimal length represents a trade-off between these factors. Data is illustrative and compiled from various sources.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization and evaluation of bifunctional molecules containing PEG4 spacers.

Protocol 1: NHS-Ester-PEG4 Conjugation to Primary Amines (e.g., Antibodies)

Objective: To covalently attach a PEG4-containing payload to primary amine groups (e.g., lysine residues) on a protein or antibody.

Materials:

-

Antibody (or protein) in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at 2-10 mg/mL.

-

NHS-ester functionalized PEG4-payload linker (e.g., NHS-PEG4-MMAE).

-

Dimethyl sulfoxide (DMSO).

-

Amine-free buffer (e.g., PBS, pH 7.4).

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0).

-

Purification system: Size Exclusion Chromatography (SEC) or dialysis cassettes.

Methodology:

-

Reagent Preparation: Dissolve the NHS-ester-PEG4-payload linker in DMSO to a stock concentration of 10-20 mM.

-

Molar Ratio Calculation: Determine the desired molar excess of the linker relative to the antibody. A typical starting point is a 5-10 fold molar excess.

-

Conjugation Reaction: Add the calculated volume of the linker stock solution to the antibody solution while gently vortexing.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C, protected from light.

-

Quenching: Add a quenching reagent (e.g., Tris-HCl) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester. Incubate for 15-30 minutes.

-

Purification: Purify the resulting ADC using SEC to separate the conjugate from unreacted linker, payload, and quenching reagent.[1] Alternatively, use dialysis against PBS.

-

Characterization: Analyze the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or LC-MS.[2]

Protocol 2: In Vivo Plasma Stability Assay

Objective: To assess the stability of the bifunctional conjugate in a physiological environment by measuring changes in its integrity (e.g., DAR for ADCs) and the concentration of free payload over time.[2]

Materials:

-

Test conjugate (e.g., ADC).

-

Animal model (e.g., mice or rats).

-

Plasma collection tubes (e.g., containing K₂EDTA).

-

Centrifuge.

-

Analytical equipment: LC-MS/MS system.

-

Protein precipitation solution (e.g., acetonitrile).

Methodology:

-

Dosing: Administer the conjugate to the animal model via intravenous (IV) injection at a specified dose.

-

Sample Collection: Collect blood samples at various time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours) into plasma collection tubes.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

-

Average DAR Analysis:

-

Thaw plasma samples on ice.

-

Use an affinity capture method (e.g., protein A/G beads) to isolate the ADC from other plasma proteins.

-

Analyze the captured ADC via LC-MS to determine the average DAR at each time point.[2]

-

-

Free Payload Analysis:

-

Data Analysis: Plot the change in average DAR and the concentration of free payload over time to determine the in vivo stability and clearance kinetics of the conjugate.

Protocol 3: Ternary Complex Formation Assay (TR-FRET)

Objective: To measure the formation of the Target Protein-PROTAC-E3 Ligase ternary complex, which is essential for PROTAC-mediated protein degradation.[11]

Materials:

-

His-tagged Target Protein of Interest (POI).

-

GST-tagged E3 Ligase (e.g., VHL or Cereblon complex).

-

Terbium (Tb)-conjugated anti-His antibody (donor fluorophore).

-

Fluorescein- or Bodipy-conjugated anti-GST antibody (acceptor fluorophore).

-

PROTAC compound series with varying linkers (e.g., PEG4).

-

Assay buffer (e.g., PBS with 0.1% BSA).

-

Microplate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measurements.

Methodology:

-

Assay Setup: In a low-volume 384-well microplate, add the POI, E3 ligase, Tb-anti-His antibody, and acceptor-anti-GST antibody.

-

PROTAC Addition: Add a serial dilution of the PROTAC compound to the wells. Include no-PROTAC controls.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for complex formation and equilibrium to be reached.[11]

-

Measurement: Measure the TR-FRET signal on a compatible plate reader. Excite the terbium donor (e.g., at 340 nm) and measure emission at two wavelengths: one for the donor (e.g., 620 nm) and one for the acceptor (e.g., 520 nm).

-

Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the PROTAC concentration. The resulting bell-shaped curve is characteristic of the "hook effect" in PROTACs, and the peak of the curve indicates the optimal concentration for ternary complex formation.

Mandatory Visualizations

The following diagrams, created using Graphviz, illustrate the functional contributions of the PEG4 spacer, a typical experimental workflow, and a key signaling mechanism.

Caption: Logical flow of the PEG4 spacer's functional contributions.[1]

Caption: Experimental workflow for ADC synthesis and characterization.

Caption: PROTAC-mediated protein degradation facilitated by a PEG4 linker.

Conclusion

The PEG4 spacer plays a disproportionately large role in the success of bifunctional bioconjugates.[1] By providing a discrete, hydrophilic, and flexible linkage, it effectively addresses fundamental challenges in drug development, including solubility, stability, aggregation, and pharmacokinetics.[1][2] While the optimal linker length is ultimately context-dependent and must be determined empirically for each application, the PEG4 spacer often represents a "goldilocks" solution, providing significant benefits without unduly compromising other critical attributes like cell permeability or binding affinity.[7] The detailed protocols and workflows provided in this guide offer a practical framework for the successful application and evaluation of PEG4 technology in the creation of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. lifetein.com [lifetein.com]

- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 7. benchchem.com [benchchem.com]

- 8. What Makes a Good Protein–Protein Interaction Stabilizer: Analysis and Application of the Dual-Binding Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 10. chempep.com [chempep.com]

- 11. benchchem.com [benchchem.com]

Orthogonal Deprotection of Fmoc and Boc Groups: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and the broader landscape of organic chemistry, the strategic use of protecting groups is paramount for achieving high yields and purity of the target molecules. Among the most widely employed protecting groups for amines are the fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) groups. Their widespread adoption stems from their reliable protection and, crucially, their ability to be removed under distinct, non-interfering conditions. This principle, known as orthogonality, is the cornerstone of modern solid-phase peptide synthesis (SPPS) and enables the precise, sequential construction of complex molecules.[1][2][3]

This technical guide provides a comprehensive exploration of the orthogonal deprotection of Fmoc and Boc groups, offering detailed experimental protocols, quantitative comparisons, and a discussion of potential side reactions and mitigation strategies.

The Principle of Orthogonality

Orthogonal protection is a strategy that utilizes protecting groups that can be selectively removed in the presence of each other, allowing for precise control over the sequence of synthetic transformations.[3][4][5] In the context of Fmoc and Boc groups, this orthogonality is achieved due to their differential lability to base and acid, respectively. The Fmoc group is stable to acidic conditions but is readily cleaved by a mild base, whereas the Boc group is stable to basic conditions but is removed by acid.[3][6][7] This fundamental difference allows for the selective deprotection of one group while the other remains intact, a critical feature in multi-step syntheses like SPPS.[4][7]

Caption: The principle of orthogonal protection with Fmoc and Boc groups.

Fmoc Group Deprotection

The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group widely used for the temporary protection of the α-amino group of amino acids in SPPS.[8]

Mechanism of Deprotection

The deprotection of the Fmoc group proceeds via a β-elimination mechanism initiated by a base, typically a secondary amine like piperidine.[6][9] The base abstracts the acidic proton on the C9 position of the fluorene ring, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine as a carbamic acid, which subsequently decarboxylates.[6][10] The highly reactive DBF is then trapped by the excess amine base to form a stable adduct.[6]

Caption: Mechanism of Fmoc deprotection by piperidine.

Experimental Protocols

A standard protocol for Fmoc deprotection in manual SPPS is as follows:

-

Resin Swelling: The peptide-resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), for 30 minutes.[11]

-

Initial Wash: The resin is washed thoroughly with DMF (3 x 1 min).[12]

-

Deprotection: A solution of 20% (v/v) piperidine in DMF is added to the resin. The mixture is agitated for an initial 2-3 minutes, and the solution is drained.[8] A fresh portion of the deprotection solution is added, and agitation continues for another 5-10 minutes to ensure complete removal of the Fmoc group.[8]

-

Washing: The resin is extensively washed with DMF (at least 5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[8][12]

-

Confirmation (Optional): A qualitative test, such as the Kaiser test, can be performed to confirm the presence of a free primary amine, indicating complete deprotection.[10][13]

Quantitative Data

The efficiency of Fmoc deprotection can be influenced by the choice of base, its concentration, and the reaction time.

| Deprotection Reagent | Concentration | Typical Reaction Time | Deprotection Efficiency (%) | Notes |

| Piperidine in DMF | 20% (v/v) | 2 x 5-10 min | >99% | The most common and effective reagent.[8][14] |

| Piperazine in DMF/Ethanol | 10% (w/v) | 10-15 min | ~98% | A less toxic alternative to piperidine.[6] |

| 4-Methylpiperidine (4MP) in DMF | 20% (v/v) | 2 x 5-10 min | >99% | Similar efficiency to piperidine.[6] |

| DBU in DMF | 2-5% (v/v) | 2-5 min | High | A stronger, non-nucleophilic base; may increase side reactions.[15] |

Data compiled from multiple sources, and efficiency can vary based on the peptide sequence and resin.

Boc Group Deprotection

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group, historically the first choice for α-amino protection in Merrifield's original SPPS methodology.[4]

Mechanism of Deprotection

Boc deprotection is achieved through an acid-catalyzed cleavage.[16] The reaction is initiated by the protonation of the carbamate oxygen by a strong acid, such as trifluoroacetic acid (TFA).[16][17] This is followed by the fragmentation of the protonated intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine.[16][17] The tert-butyl cation can be trapped by nucleophilic scavengers present in the reaction mixture or can eliminate a proton to form isobutylene.[14][16]

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental Protocols

A general protocol for Boc deprotection is as follows:

-

Dissolution: The Boc-protected substrate is dissolved in a suitable solvent, such as dichloromethane (DCM).[18]

-

Acid Addition: Trifluoroacetic acid (TFA) is added to the solution, typically to a final concentration of 25-50% (v/v).[18][19] For substrates sensitive to strong acid, milder conditions such as 4M HCl in 1,4-dioxane can be used.[16][20]

-

Reaction: The mixture is stirred at room temperature for 30 minutes to 4 hours, with the progress monitored by TLC or LC-MS.[16][20]

-

Work-up: Upon completion, the solvent and excess acid are removed under reduced pressure. The resulting amine salt can often be precipitated with a non-polar solvent like diethyl ether and collected by filtration.[18][20]

-

Neutralization (Optional): If the free amine is required, the salt is dissolved in a suitable solvent and neutralized with a mild base, such as a saturated aqueous solution of sodium bicarbonate.[18][20]

Quantitative Data

The choice of acid and the presence of scavengers are critical for efficient and clean Boc deprotection.

| Deprotection Reagent | Concentration | Typical Reaction Time | Yield (%) | Notes |

| TFA in DCM | 25-50% (v/v) | 0.5 - 2 h | >95% | Highly effective and common; requires careful handling.[17][18][19] |

| 4M HCl in 1,4-Dioxane | 5-10 equivalents | 1 - 4 h | >90% | Milder alternative to TFA.[16][20] |

| Oxalyl Chloride in Methanol | 3 equivalents | 1 - 4 h | up to 90% | Mild conditions, suitable for acid-sensitive substrates.[21][22] |

| Thermal (in water) | Reflux | 15 min - 1 h | Variable | "Green" alternative, but substrate dependent.[16] |

Yields are substrate-dependent and can be influenced by the presence of other functional groups.

Side Reactions and Troubleshooting

Both Fmoc and Boc deprotection strategies are susceptible to side reactions that can impact the yield and purity of the final product.

Fmoc Deprotection

-

Incomplete Deprotection: Can occur due to peptide aggregation or steric hindrance. This leads to deletion sequences in the final peptide.[10][11]

-

Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a cyclic imide (aspartimide) under basic conditions, which can lead to racemization and the formation of β-aspartyl peptides.

-

Solution: Use protecting groups on the aspartic acid side chain that sterically hinder this cyclization, or use milder deprotection conditions.

-

-

Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur, cleaving the dipeptide from the resin. This is particularly prevalent with proline as the second amino acid.

-

Solution: Use a sterically hindered resin (e.g., 2-chlorotrityl chloride resin) or couple a pre-formed dipeptide.

-

Boc Deprotection

-

t-Butylation: The reactive tert-butyl cation generated during deprotection can alkylate nucleophilic side chains, particularly those of tryptophan, methionine, and cysteine.[14][24]

-

Incomplete Deprotection: Can result from insufficient acid strength or reaction time, especially with sterically hindered amines.

-

Solution: Increase the concentration of the acid, prolong the reaction time, or gently warm the reaction mixture.[14]

-

-

Degradation of Acid-Labile Groups: The harsh acidic conditions can cleave other acid-sensitive protecting groups or linkers.

-

Solution: Use milder deprotection conditions (e.g., HCl in dioxane) or choose protecting groups with different acid lability.[21]

-

SPPS Workflow: A Comparative Overview

The choice between Fmoc and Boc protection strategies dictates the entire workflow of solid-phase peptide synthesis.

Caption: Comparative workflow of Fmoc- and Boc-based SPPS.

Conclusion

The orthogonal nature of Fmoc and Boc protecting groups provides chemists with a powerful and versatile toolkit for the synthesis of complex molecules, most notably peptides. The choice between the Fmoc/tBu and Boc/Bzl strategies depends on the specific requirements of the target molecule, including its length, complexity, and the presence of sensitive functional groups. While Fmoc-based SPPS has become the more dominant methodology due to its milder deprotection conditions and amenability to automation, the Boc strategy remains a robust and valuable approach for certain applications. A thorough understanding of the deprotection mechanisms, optimal reaction conditions, and potential side reactions for both Fmoc and Boc groups is essential for the successful design and execution of synthetic strategies in research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biosynth.com [biosynth.com]

- 8. benchchem.com [benchchem.com]

- 9. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 10. benchchem.com [benchchem.com]

- 11. kilobio.com [kilobio.com]

- 12. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Boc Deprotection - TFA [commonorganicchemistry.com]

- 20. benchchem.com [benchchem.com]

- 21. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.rsc.org [pubs.rsc.org]

- 23. benchchem.com [benchchem.com]

- 24. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 25. Boc Resin Cleavage Protocol [sigmaaldrich.com]

An In-depth Technical Guide to Hydrazide Linkers in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazide linkers are a cornerstone of modern bioconjugation, enabling the covalent attachment of molecules to biomolecules with a high degree of specificity and control. This technology is particularly pivotal in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs), as well as in the creation of advanced diagnostic agents and research tools. The formation of a hydrazone bond through the reaction of a hydrazide with an aldehyde or ketone offers a versatile and robust method for creating stable yet often cleavable linkages. This guide provides a comprehensive overview of the chemistry, applications, and methodologies associated with hydrazide linkers in bioconjugation.

Core Principles: The Chemistry of Hydrazone Bond Formation

The fundamental reaction underlying the utility of hydrazide linkers is the condensation of a hydrazide (-CO-NH-NH₂) with a carbonyl group (an aldehyde or ketone) to form a hydrazone bond (-CO-N=C). This reaction is a type of nucleophilic addition-elimination.

The reaction is highly chemoselective, as aldehydes and ketones are relatively rare in native biological systems, thus minimizing off-target reactions.[1] The formation of the hydrazone bond is pH-dependent, with optimal reaction rates typically observed in a mildly acidic environment (pH 4-6).[2] This is because the reaction is acid-catalyzed; protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide.[2] However, at very low pH, the hydrazide nucleophile itself can become protonated, which reduces its nucleophilicity and slows the reaction.[3]

Aniline and its derivatives have been shown to act as effective nucleophilic catalysts for hydrazone formation.[4] Aniline first reacts with the aldehyde to form a more reactive Schiff base intermediate, which is then readily displaced by the hydrazide to form the final hydrazone product, significantly accelerating the reaction rate.[4][5]

Stability and Cleavage of Hydrazone Linkers

A key feature of the hydrazone bond is its inherent pH-sensitive stability. While generally stable at physiological pH (~7.4), the hydrazone linkage is susceptible to hydrolysis under acidic conditions, such as those found within the endosomal (pH 5.5-6.2) and lysosomal (pH 4.5-5.0) compartments of cells.[3][6][] This property is exploited in drug delivery systems, particularly ADCs, to trigger the release of a cytotoxic payload specifically within the target cancer cells, thereby enhancing therapeutic efficacy and reducing systemic toxicity.[6][]

The stability of the hydrazone bond can be modulated by the electronic and steric nature of the substituents on both the hydrazide and carbonyl components. For instance, hydrazones derived from aromatic aldehydes tend to be more stable than those from aliphatic aldehydes due to resonance stabilization.[8][9] Acylhydrazones, in particular, exhibit a favorable stability profile, being relatively stable at neutral pH but readily cleaved at acidic pH.[10]

In comparison to other common bioconjugation linkages, hydrazones are generally more stable than imines but less stable than oximes. The rate of hydrolysis for oximes can be nearly 1000-fold lower than for hydrazones.[11][12][13]

Quantitative Data on Hydrazide Linker Stability and Reactivity

The following tables summarize key quantitative data regarding the stability and reaction kinetics of hydrazide linkers, providing a basis for comparison and selection in bioconjugation design.

| Linker Type/Structure | Condition | Half-life (t½) | Reference |

| Aromatic Hydrazone (AcBut) | pH 7.4 | > 24 hours (only 6% hydrolysis) | [10] |

| pH 4.5 | ~24 hours (97% release) | [10] | |

| Acyl Hydrazone | pH 7.0 | > 2.0 hours | [10] |

| pH 5.0 | 2.4 minutes | [10] | |

| General Hydrazone | pH 7.2 | 183 hours | [14] |

| pH 5.0 | 4.4 hours | [14] | |

| pHPMA-APM-TAMRA (Aromatic ketone-based) | pH 7.4 | > 24 hours (<30% degradation) | [15] |

| pH 5.0 | Steady increase in degradation over 24 hours | [15] | |

| pHPMA-BMCA-TAMRA (Aliphatic ketone-based) | pH 7.4 | Significant hydrolysis after 5 hours | [15] |

| pH 5.0 | Much greater hydrolysis at early time points | [15] | |

| Table 1: Comparative Stability of Different Hydrazone Linkers at Varying pH. |

| Reactants | Catalyst | pH | Second-Order Rate Constant (k₁) (M⁻¹s⁻¹) | Reference |

| 6-hydrazinopyridyl-peptide + Benzaldehyde | None | 4.5 | 3.0 ± 0.3 | [16] |

| 6-hydrazinopyridyl-peptide + Benzaldehyde | 10 mM Aniline | 4.5 | >100 (reaction complete in minutes) | [16] |

| 6-hydrazinopyridyl-peptide + Benzaldehyde | 100 mM Aniline | 7.0 | 160 ± 10 | [16] |

| Aminooxyacetyl-peptide + Benzaldehyde | 100 mM Aniline | 7.0 | 8.2 ± 1.0 | [16] |

| Hydrazide + Aldehyde | General (uncatalyzed) | 7.0 | < 0.01 | [3] |

| Table 2: Reaction Kinetics of Hydrazone and Oxime Formation. |

Experimental Protocols

Protocol 1: General Procedure for Labeling of Glycoproteins with a Hydrazide-Functionalized Dye

This protocol describes the generation of aldehyde groups on a glycoprotein through periodate oxidation, followed by conjugation to a hydrazide-containing fluorescent dye.

Materials:

-

Glycoprotein solution (e.g., 5 mg/mL)

-

Sodium meta-periodate (NaIO₄)

-

0.1 M Sodium Acetate Buffer, pH 5.5

-

Hydrazide-functionalized dye solution (e.g., 50 mM in DMSO)

-

Desalting column or dialysis cassette

-

Reaction tubes

-

Spectrophotometer

Procedure:

-

Preparation of Periodate Solution: Prepare a 20 mM solution of sodium meta-periodate in 0.1 M sodium acetate buffer, pH 5.5. This solution should be prepared fresh immediately before use.[17]

-

Oxidation of Glycoprotein:

-

Prepare the glycoprotein solution at a concentration of 5 mg/mL in 0.1 M sodium acetate buffer, pH 5.5.[17]

-

Add an equal volume of the 20 mM periodate solution to the glycoprotein solution (e.g., 1 mL of periodate solution to 1 mL of protein solution).[17]

-

Mix gently and incubate the reaction for 5 minutes at room temperature in the dark.[17]

-

-

Removal of Excess Periodate: Immediately after incubation, remove the excess periodate by desalting or dialysis against 0.1 M sodium acetate buffer, pH 5.5.[17]

-

Conjugation Reaction:

-

To the purified, oxidized glycoprotein solution, add the hydrazide-functionalized dye solution. A typical starting point is to add 200 µL of a 50 mM hydrazide solution to 2 mL of the protein solution.[17] The optimal molar ratio of hydrazide to protein should be determined empirically.

-

Incubate the reaction for 2 hours at room temperature.[17]

-

-

Purification of the Labeled Glycoprotein: Purify the labeled glycoprotein from excess, unreacted dye using a desalting column or dialysis.[17]

-

Characterization: Determine the degree of labeling by measuring the absorbance of the protein (e.g., at 280 nm) and the dye at its maximum absorbance wavelength.

Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) using a Hydrazone Linker

This protocol provides a general workflow for the conjugation of a drug-linker construct containing a hydrazide moiety to an antibody that has been engineered to contain an aldehyde group.

Materials:

-

Aldehyde-tagged monoclonal antibody (mAb)

-

Hydrazide-functionalized drug-linker construct

-

Conjugation buffer (e.g., 0.1 M Sodium Acetate, 150 mM NaCl, pH 5.5)

-

Aniline (optional, as a catalyst)

-

Purification system (e.g., size-exclusion chromatography (SEC) or protein A chromatography)

-

Characterization instrumentation (e.g., UV-Vis spectrophotometer, mass spectrometer)

Procedure:

-

Antibody Preparation:

-

The antibody must first be modified to introduce a reactive aldehyde group. This can be achieved through various methods, including the oxidation of carbohydrate moieties in the Fc region or the enzymatic conversion of a specific amino acid residue to a formylglycine.

-

Buffer exchange the aldehyde-tagged antibody into the conjugation buffer.

-

-

Drug-Linker Preparation: Dissolve the hydrazide-functionalized drug-linker construct in a compatible solvent (e.g., DMSO) to a known concentration.

-

Conjugation Reaction:

-

Add the drug-linker solution to the antibody solution at a specific molar excess (e.g., 5-10 fold molar excess of drug-linker to antibody).

-

If using a catalyst, add aniline to the reaction mixture to a final concentration of 10-100 mM.[16]

-

Incubate the reaction at room temperature or 37°C for 2-16 hours with gentle mixing. The reaction progress can be monitored by techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

-

-

Purification of the ADC:

-

Remove unreacted drug-linker and catalyst by purifying the ADC. SEC is commonly used to separate the higher molecular weight ADC from smaller molecules.

-

Alternatively, protein A chromatography can be used to capture the ADC, followed by elution and buffer exchange.

-

-

Characterization of the ADC:

-

Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy (if the drug has a distinct absorbance), HIC, or mass spectrometry.

-

Assess the purity and aggregation of the ADC by SEC.

-

Confirm the integrity and activity of the ADC through binding assays (e.g., ELISA) and in vitro cytotoxicity assays.

-

Visualizations

Caption: Chemical reaction for hydrazone bond formation.

Caption: Experimental workflow for ADC synthesis.

Caption: pH-mediated drug release from an ADC.

Conclusion

Hydrazide linkers represent a powerful and versatile tool in the field of bioconjugation. Their ease of formation, chemoselectivity, and, most notably, their pH-sensitive stability make them highly valuable for a range of applications, from fundamental biological research to the development of life-saving therapeutics. A thorough understanding of the underlying chemistry, reaction kinetics, and stability profiles is essential for the rational design and successful implementation of bioconjugates utilizing this important class of linkers. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively harness the potential of hydrazide chemistry in their work.

References

- 1. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydrazone - Wikipedia [en.wikipedia.org]

- 8. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. help.lumiprobe.com [help.lumiprobe.com]

Fmoc-NH-PEG4-HZ-BOC molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the Fmoc-NH-PEG4-HZ-BOC heterobifunctional linker, a versatile tool in bioconjugation and drug development. The guide covers its chemical properties, detailed experimental protocols for its use, and illustrates its application in modern therapeutic modalities.

Core Molecular Data

This compound is a polyethylene glycol (PEG) based linker featuring two distinct protecting groups at its termini: a base-labile fluorenylmethyloxycarbonyl (Fmoc) group protecting an amine, and an acid-labile tert-butyloxycarbonyl (Boc) group protecting a hydrazide. This orthogonal protection scheme allows for the sequential deprotection and conjugation of different molecular entities.

| Property | Value | Reference |

| Full Chemical Name | Fmoc-N-amido-PEG4-t-Boc-Hydrazide | [1][2] |

| Molecular Formula | C₃₁H₄₃N₃O₉ | [1] |

| Molecular Weight | 601.7 g/mol | [1][2] |

| CAS Number | 1263044-77-4 | [1] |

Key Structural Features and Applications

The unique architecture of the this compound linker makes it highly valuable in the construction of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). The central PEG4 spacer enhances aqueous solubility and provides a flexible linkage between the conjugated molecules.

Caption: Structure of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the sequential deprotection of the Fmoc and Boc groups, and the subsequent conjugation of the linker.

Fmoc Group Deprotection

The Fmoc group is typically removed under basic conditions to expose the primary amine.

Materials:

-

This compound linker

-

20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

-

DMF

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the Fmoc-protected linker in DMF. If the linker is attached to a solid support (e.g., resin), swell the resin in DMF for 30 minutes.

-

Add the 20% piperidine in DMF solution to the linker solution or resin.

-

Agitate the mixture at room temperature for 20-30 minutes.

-

If on a solid support, drain the solution and repeat the piperidine treatment for another 10 minutes to ensure complete deprotection.

-

Wash the resulting amine-PEG4-HZ-BOC thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

-

The product can be dried under vacuum.

Monitoring: The deprotection can be monitored by UV-Vis spectrophotometry by detecting the absorbance of the dibenzofulvene-piperidine adduct in the filtrate at approximately 301 nm. A stable baseline indicates the completion of the reaction.

Boc Group Deprotection

The Boc group is removed under acidic conditions to yield the free hydrazide.

Materials:

-

Amine-PEG4-HZ-BOC (from the previous step)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the Boc-protected linker in DCM.

-

Add an equal volume of TFA to the solution (e.g., 1:1 DCM:TFA).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, remove the solvent and excess TFA in vacuo. Co-evaporation with DCM or toluene may be necessary to remove residual TFA.

-

The resulting product, Amine-PEG4-Hydrazide, is typically obtained as a TFA salt and can be used directly in the next step or after neutralization.

Hydrazide Conjugation to an Aldehyde or Ketone

The deprotected hydrazide can be conjugated to a molecule containing an aldehyde or ketone functional group to form a stable hydrazone bond.

Materials:

-

Amine-PEG4-Hydrazide linker

-

Aldehyde or ketone-containing molecule (e.g., a payload, protein)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or other suitable solvent

-

Aniline (as a catalyst, optional)

-

Reaction buffer (e.g., sodium acetate buffer, pH 5-6)

Procedure:

-

Dissolve the Amine-PEG4-Hydrazide linker in the chosen solvent.

-

Dissolve the aldehyde or ketone-containing molecule in the reaction buffer.

-

Add the linker solution to the solution of the target molecule. A typical molar excess of the linker is used.

-

If using, add a catalytic amount of aniline.

-

Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.

-

The reaction progress can be monitored by LC-MS or High-Performance Liquid Chromatography (HPLC).

-

Purify the final conjugate using an appropriate chromatographic technique (e.g., size-exclusion chromatography, reversed-phase HPLC).

Application Workflow and Signaling Pathway Diagrams

The following diagrams, created using the DOT language, illustrate the utility of the this compound linker in a typical experimental workflow and in the context of PROTAC-mediated protein degradation.

Caption: Workflow for Sequential Deprotection and Conjugation.

Caption: PROTAC Assembly and Action.

References

Solubility and stability of PEGylated hydrazide linkers

An In-depth Technical Guide on the Solubility and Stability of PEGylated Hydrazide Linkers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of PEGylated hydrazide linkers, which are critical components in the development of advanced drug delivery systems, particularly antibody-drug conjugates (ADCs). Understanding the physicochemical properties of these linkers is paramount for designing effective and safe therapeutics that exhibit predictable pharmacokinetics and controlled payload release.

Introduction to PEGylated Hydrazide Linkers

PEGylated hydrazide linkers are bifunctional molecules that combine the benefits of polyethylene glycol (PEG) with the versatile chemistry of a hydrazide group.[1][2] This combination is instrumental in modern bioconjugation.[3]

-

Polyethylene Glycol (PEG): A hydrophilic, non-toxic, and non-immunogenic polymer.[4][5] The PEG component enhances the aqueous solubility of conjugated molecules, increases their hydrodynamic volume to extend circulation half-life, and provides a "stealth" effect that shields the conjugate from the immune system.[6][7][8][9]

-

Hydrazide Group (-CONHNH₂): This functional group reacts with aldehydes and ketones to form a hydrazone bond.[1][10] This linkage is notably pH-sensitive, remaining relatively stable at physiological pH (~7.4) but undergoing hydrolysis in acidic environments.[11][12][13] This property is exploited for targeted drug release within the acidic compartments of cells, such as endosomes and lysosomes.[13][]

The synergy between the PEG spacer and the hydrazone linkage allows for the development of drug conjugates with improved solubility, stability in circulation, and targeted payload release.[15]

Solubility Profile

The conjugation of PEG to a therapeutic agent, known as PEGylation, is a well-established strategy to improve the solubility of poorly water-soluble compounds.[4][6] The flexible, hydrophilic nature of the PEG chain creates a hydration shell around the molecule, which can prevent aggregation and enhance its solubility in aqueous media.[5][9]

Quantitative Solubility Data

While extensive quantitative data for every specific PEGylated hydrazide linker is not always available, the inherent properties of the PEG chain ensure good solubility in aqueous buffers and many polar organic solvents. The table below compiles reported solubility information for analogous "Azide PEG hydrazide" compounds, which provides a strong indication of the expected solubility profile.[16]

| Solvent | Reported Solubility | Primary Application Use |

| Water / Aqueous Buffers (e.g., PBS) | High | Bioconjugation, in vitro assays |

| Dimethylformamide (DMF) | Soluble | Organic synthesis, stock solutions |

| Dimethyl sulfoxide (DMSO) | Soluble | Stock solution preparation |

| Dichloromethane (DCM) | Soluble | Organic synthesis, purification |

| Methanol / Ethanol | Soluble | Reaction setup, purification |

| Note: Solubility can be influenced by the specific PEG chain length, temperature, and buffer conditions (pH, ionic strength). Empirical determination for specific applications is recommended.[16] |

Experimental Protocol: Equilibrium Solubility Method

A standard method to determine the aqueous solubility of a linker is the equilibrium solubility method.

-

Preparation: Add an excess amount of the PEGylated hydrazide linker to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the suspension to pellet the undissolved solid.

-

Quantification: Carefully collect the supernatant and determine the concentration of the dissolved linker using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., Charged Aerosol Detector, CAD, as PEG lacks a strong chromophore) or Mass Spectrometry (MS).[17][18][19]

-

Calculation: The determined concentration represents the equilibrium solubility of the compound under the tested conditions.

Stability of the Hydrazone Linkage

The stability of the hydrazone bond is the cornerstone of its utility as a cleavable linker in drug delivery.[12] Its susceptibility to hydrolysis is highly dependent on pH, a feature that allows for stable drug transport in the bloodstream and triggered release in acidic cellular compartments.[16][]

pH-Dependent Hydrolysis

The mechanism of hydrazone hydrolysis is catalyzed by acid.[21][22] It involves the protonation of the imine nitrogen, followed by a nucleophilic attack by water, leading to the cleavage of the C-N bond.[23][24]

-

At Physiological pH (≈7.4): The hydrazone bond is relatively stable, minimizing premature drug release in systemic circulation. This stability is crucial for reducing off-target toxicity.[11][12]

-

At Acidic pH (4.5 - 6.0): In the acidic microenvironments of endosomes and lysosomes, the rate of hydrolysis increases significantly, leading to the efficient release of the conjugated payload.[13][]

Structural Factors Influencing Stability

The rate of hydrolysis is not only pH-dependent but is also significantly influenced by the structure of the aldehyde or ketone precursor used to form the hydrazone bond.[23][24]

-

Aromatic vs. Aliphatic Hydrazones: Hydrazones derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes.[23] The increased stability is attributed to the conjugation of the hydrazone's π-system with the aromatic ring, which disfavors the bond cleavage.[23] In some cases, aromatic aldehyde-derived hydrazones can be too stable for effective drug release.[23]

-

Electronic Effects: Electron-donating groups near the hydrazone bond can facilitate protonation and accelerate hydrolysis, while electron-withdrawing groups can decrease electron density, making the bond more resistant to acid-catalyzed hydrolysis.[23][24]

Quantitative Stability Data

The following tables summarize the half-lives (t½) of various hydrazone linkers under different pH conditions, compiled from multiple studies. Direct comparison between different linkers should be made with caution as experimental conditions may vary.

Table 1: Stability of Aliphatic Aldehyde-Derived PEG-Hydrazone-PE Conjugates [23]

| Linker Structure | Half-life at pH 7.4 (min) | Half-life at pH 5.5 (min) |

| EMCH | 120 | < 2 |

| MPBH | 90 | < 2 |

| AMBH | 150 | < 2 |

| KMUH | 20 | < 2 |

| Data from a study on PEG-phosphatidylethanolamine (PE) conjugates, demonstrating reasonable stability at pH 7.4 and rapid cleavage at pH 5.5.[23] |

Table 2: Stability of Aromatic Aldehyde-Derived PEG-Hydrazone-PE Conjugates [23]

| Linker Structure | Half-life at pH 7.4 (h) | Half-life at pH 5.5 (h) |

| Aromatic Linker 1 | > 72 | > 48 |

| Aromatic Linker 2 | > 72 | > 48 |

| These linkers proved highly stable at both pH values, potentially limiting their utility for pH-triggered release.[23] |

Table 3: Stability of Acylhydrazone Linker in an Antibody-Drug Conjugate [25]

| Conjugate | pH | Incubation | % Hydrolysis / Release |

| Gemtuzumab Ozogamicin | 7.4 | 24 h at 37°C | ~6% |

| Gemtuzumab Ozogamicin | 4.5 | 24 h at 37°C | ~97% |

| This demonstrates the high pH selectivity of the AcBut-acyl hydrazone linker used in an FDA-approved ADC.[][25] |

Enzymatic Stability

The PEG backbone itself is generally resistant to enzymatic degradation.[16] For the hydrazone linkage, the primary mechanism of cleavage in a biological system is expected to be pH-mediated hydrolysis within acidic intracellular vesicles rather than direct enzymatic cleavage of the hydrazone bond itself.[16] However, for linkers that incorporate peptide sequences, such as Val-Cit, cleavage can be mediated by enzymes like cathepsins found in lysosomes.[26][][28]

Experimental Protocols for Stability Assessment

Assessing the stability of PEGylated hydrazide linkers is crucial during development. HPLC and NMR are the most common analytical techniques employed.[17][29]

Protocol 1: Stability Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is widely used to monitor the degradation of a hydrazone-linked conjugate over time.[23][29]

-

Sample Preparation: Prepare solutions of the test conjugate in buffers of different pH values (e.g., PBS at pH 7.4 and acetate buffer at pH 5.0).

-

Incubation: Incubate the solutions at a constant temperature, typically 37°C.

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

-

Quenching: Immediately quench the hydrolysis reaction by diluting the aliquot in the mobile phase or by adding a suitable quenching agent to stabilize the sample.

-

Analysis: Inject the quenched sample into an HPLC system equipped with a suitable column and detector (e.g., UV, MS, or CAD).

-

Data Processing: Monitor the decrease in the peak area of the parent conjugate and the increase in the peak area of the released payload over time. Calculate the percentage of the remaining conjugate at each time point to determine the stability profile and calculate the half-life (t½).[29]

Protocol 2: Stability Assessment by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor hydrolysis kinetics in real-time, particularly for small molecule model systems.[21][29]

-

Sample Preparation: Dissolve the hydrazone conjugate in a deuterated buffer (e.g., phosphate buffer in D₂O) at the desired pD (equivalent to pH).

-

Initial Spectrum: Immediately acquire a ¹H NMR spectrum (t=0).

-

Time-Course Monitoring: Continue to acquire spectra at regular intervals.

-

Data Analysis: Monitor the reaction by integrating a characteristic signal of the hydrazone and a signal corresponding to the released aldehyde or ketone (e.g., the aldehydic proton often appears around δ = 9.4 ppm).[29]

-

Calculation: Use the change in signal integration over time to calculate the first-order rate constant (k) for hydrolysis. The half-life is then calculated using the equation: t½ = ln(2)/k .[29]

Protocol 3: In Vitro Plasma Stability Assay

This assay is critical for predicting the in vivo stability of a drug conjugate.[12]

-